N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic small molecule featuring an indole-2-carboxamide core substituted with a methoxy group at position 6 and a (5-cyclopropylpyridin-3-yl)methyl moiety at the indole nitrogen. The 6-methoxy group may enhance lipophilicity and metabolic stability, while the cyclopropylpyridinylmethyl substituent could influence steric and electronic properties, affecting target binding.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-16-5-4-14-7-18(22-17(14)8-16)19(23)21-10-12-6-15(11-20-9-12)13-2-3-13/h4-9,11,13,22H,2-3,10H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQSDKIBKIZCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-cyclopropylpyridine, is synthesized through a cyclization reaction involving cyclopropylamine and a suitable pyridine precursor.
Indole Ring Formation: The indole ring is constructed via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Coupling Reaction: The pyridine intermediate is then coupled with the indole derivative using a coupling agent such as N,N-dimethylformamide (DMF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidized Derivatives: Carboxylic acids, ketones
Reduced Derivatives: Amines, alcohols
Substituted Derivatives: Halogenated compounds, thiolated compounds
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Benzoylphenyl)-5-Substituted-1H-Indole-2-Carboxamides ()
Core Structure : Indole-2-carboxamide with substituents at position 5 (methoxy or chloro) and N-linked benzoylphenyl groups.
Key Differences :
- Substituent Position : The target compound has a methoxy group at position 6, whereas derivatives feature substituents at position 5. Positional differences in methoxy groups can alter binding modes; for example, 5-methoxyindole derivatives in demonstrated lipid-lowering effects, suggesting that substituent placement modulates activity .
- N-Substituent: The benzoylphenyl group in compounds contrasts with the cyclopropylpyridinylmethyl group in the target molecule.
Pharmacological Implications :
- compounds reduced lipid levels in preclinical models, likely via PPAR-α/γ modulation. The target compound’s cyclopropylpyridine group might improve solubility or reduce off-target effects compared to bulky benzoylphenyl substituents .
Benzimidazole Derivatives ()

Core Structure : Benzimidazole instead of indole, with methoxy or acetamide substituents.
Key Differences :
- Aromatic System : Benzimidazole’s fused benzene-imidazole ring offers distinct electronic properties compared to indole’s pyrrole-benzene system. This could affect interactions with hydrophobic pockets or catalytic sites.
- Substituents : Derivatives like B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) lack the carboxamide linkage but share methoxy motifs. The target compound’s carboxamide may improve hydrogen-bonding capacity .
Pharmacological Implications :
- Benzimidazoles are known for antiviral and anticancer activity. The indole-carboxamide scaffold in the target compound may offer advantages in metabolic stability over benzimidazoles, which are prone to oxidative degradation .
Pyrido[3,4-b]indole-3-carboxamide ()
Core Structure : Pyridoindole (a tricyclic system) with a carboxamide at position 3.
Key Differences :
Pharmacological Implications :
- Pyridoindoles are explored for kinase inhibition. The target compound’s simpler indole core may reduce synthetic complexity while retaining binding affinity .
Halogenated Indole-2-Carboxamides ()
Core Structure : Indole-2-carboxamide with bromo, fluoro, and methyl-phenyl substituents.
Key Differences :
- Halogenation: Compounds like 63c (5-bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide) incorporate halogens, which enhance electronegativity and metabolic stability. The target compound lacks halogens but uses a methoxy group for similar electronic effects .
- N-Substituent : The methyl-phenyl group in 63c versus the cyclopropylpyridinylmethyl group in the target compound may impact steric hindrance and logP values.
Structural and Pharmacological Comparison Table
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide, commonly referred to as CPI-444, is a small molecule inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₉H₁₉N₃O₂
- Molecular Weight : 321.4 g/mol
The structural representation highlights key functional groups, including a cyclopropyl group attached to a pyridine ring, a methoxy group on an indole ring, and a carboxamide functional group. These features contribute to its unique pharmacological properties and biological activities.
This compound primarily functions as an adenosine A2A receptor antagonist . By inhibiting this receptor, the compound can modulate various signaling pathways associated with cell proliferation, apoptosis, and inflammation.
Key Pathways Influenced:
- Cell Growth : Inhibition of adenosine signaling can reduce tumor cell proliferation.
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death.
Biological Activity and Anticancer Potential
Recent studies have investigated the anticancer effects of this compound against various cancer cell lines.
In Vitro Studies
A study evaluating the antiproliferative activity reported significant effects on breast cancer cell lines (MCF-7) with a GI50 value comparable to that of doxorubicin:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| CPI-444 | MCF-7 | 1.35 |
| Doxorubicin | MCF-7 | 1.13 |
The compound demonstrated strong inhibition of key proteins involved in cell cycle regulation such as EGFR and CDK2, with IC50 values ranging from 89 to 137 nM, indicating its potential as a multi-targeted kinase inhibitor .
Apoptotic Effects
The mechanism of apoptosis induction was further elucidated through the analysis of apoptotic markers:
- Caspases : Significant increases in Caspases 3, 8, and 9 levels were observed.
- Bcl2/Bax Ratio : The compound led to a decrease in Bcl2 levels while increasing Bax levels, promoting apoptosis.
Case Study 1: Breast Cancer
In a controlled experiment involving MCF-7 cells treated with CPI-444, researchers noted:
- Enhanced apoptotic signaling.
- Inhibition of cell proliferation at concentrations as low as 1 µM.
Case Study 2: Inflammatory Diseases
CPI-444 has also been explored for its anti-inflammatory properties. In models of inflammation:
- The compound reduced pro-inflammatory cytokine levels significantly compared to controls.
Synthesis and Development
The synthesis of this compound involves several steps:
- Formation of Pyridine Intermediate : Synthesized from cyclopropylamine.
- Indole Ring Construction : Achieved through Fischer indole synthesis.
- Coupling Reaction : The final product is formed via coupling with the indole derivative using coupling agents like DMF or EDC .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions, starting with functionalization of the indole core. For example:
Indole carboxylation : React 6-methoxy-1H-indole with a carbonyl chloride (e.g., phosgene) to form 6-methoxy-1H-indole-2-carbonyl chloride .
Amide coupling : Use a coupling agent (e.g., EDCI/HOBt) to conjugate the indole carbonyl chloride with 5-cyclopropylpyridin-3-ylmethylamine under inert conditions (N₂ atmosphere) .
Cyclopropane introduction : Optimize cyclopropylation of the pyridine precursor via transition-metal-catalyzed cross-coupling (e.g., Pd-mediated) .
- Critical factors : Temperature (reflux vs. room temperature), solvent polarity (DMF vs. acetic acid), and stoichiometric ratios (1.1 equiv of aldehyde derivatives) significantly affect crystallinity and yield .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR : Compare and NMR spectra with reference compounds (e.g., δ 11.80 ppm for indole NH in CDCl₃) .
- HPLC : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. What strategies are recommended for optimizing the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Key modifications :
- Indole substituents : Replace 6-methoxy with halogen (e.g., Cl) to enhance lipophilicity and membrane permeability .
- Pyridine cyclopropane : Evaluate steric effects by substituting cyclopropyl with bulkier groups (e.g., tert-butyl) .
- Methodology :
- In vitro assays : Test enzyme inhibition (e.g., kinase assays) using IC₅₀ values.
- Molecular docking : Use software (AutoDock Vina) to predict binding interactions with target proteins (e.g., ATP-binding pockets) .
Q. How can contradictory data in enzymatic inhibition assays be resolved?
- Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration variability in kinase assays).
- Resolution steps :
Standardize assay buffers (e.g., 10 mM MgCl₂, 1 mM DTT).
Validate with positive controls (e.g., staurosporine for kinase inhibition).
Use statistical tools (ANOVA) to assess inter-experimental variability .
Q. What purification challenges arise during scale-up synthesis, and how are they addressed?
- Common issues : Low solubility in polar solvents, byproduct formation from incomplete cyclopropylation.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
